Nilotinib-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

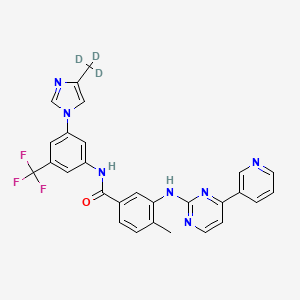

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZIURLSWUIHRB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678665 | |

| Record name | 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215678-43-5 | |

| Record name | 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nilotinib-d3: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Nilotinib-d3, a deuterated analog of the tyrosine kinase inhibitor Nilotinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Chemical Properties

This compound is a stable isotope-labeled version of Nilotinib, where three hydrogen atoms on the methyl group of the imidazole ring have been replaced with deuterium. This labeling is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide | [1][2][3] |

| CAS Number | 1215678-43-5 | [1][2][3] |

| Molecular Formula | C₂₈H₁₉D₃F₃N₇O | [2] |

| Molecular Weight | 532.53 g/mol | [1][2][3] |

| Appearance | White to off-white or yellowish powder | [4] |

| Solubility | Soluble in DMSO; slightly soluble in ethanol and methanol; practically insoluble in aqueous buffers with pH > 4.5. | [4][5] |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Recommendation | Reference(s) |

| Storage Temperature | -20°C | [3] |

| Shipping Temperature | Room temperature | |

| In Lyophilized Form | Stable for 24 months at -20°C, desiccated and protected from light. | [5] |

| In Solution (DMSO) | Use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [5] |

Note on Stability of this compound: Detailed stability studies specifically for this compound are not extensively available in the public domain. The information presented below is based on forced degradation studies conducted on the non-deuterated parent compound, Nilotinib. It is reasonably expected that the deuterated form will exhibit similar degradation behavior under these stress conditions, as the C-D bonds are generally more stable than C-H bonds, but the overall degradation pathways are unlikely to be significantly altered.

Forced Degradation Studies of Nilotinib

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Nilotinib has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[6][7]

Table 3: Summary of Nilotinib Forced Degradation Studies

| Stress Condition | Observations | Degradation Products Identified | Reference(s) |

| Acidic Hydrolysis | Significant degradation observed. | DP-1: 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid | [6][7][8] |

| Basic Hydrolysis | Significant degradation observed. | DP-1 and DP-2: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | [6][7][8] |

| Oxidative Degradation | Degradation observed. | DP-3: N-oxide derivative | [6][7][8] |

| Thermal Degradation | Stable. | No significant degradation observed. | [6][7] |

| Photolytic Degradation | Stable. | No significant degradation observed. | [6][7] |

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on Nilotinib, which can be adapted for this compound.

Preparation of Stock Solution

A stock solution of Nilotinib (or this compound) is typically prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.[9]

Stress Conditions

-

Acidic Hydrolysis: The stock solution is treated with 1N HCl and heated at 60-80°C for several hours.[6][9]

-

Basic Hydrolysis: The stock solution is treated with 1N NaOH and heated at 60-80°C for several hours.[6][9]

-

Oxidative Degradation: The stock solution is treated with 3-30% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[6]

-

Thermal Degradation: The solid drug substance or a solution is exposed to dry heat at a temperature such as 80°C for a specified period.[10]

-

Photolytic Degradation: The solid drug substance or a solution is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.[11]

Analytical Method for Stability Indicating Assay

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC), is used to separate the parent drug from its degradation products.

Table 4: Example of a UPLC Method for Nilotinib Stability Testing

| Parameter | Condition | Reference(s) |

| Column | Shim-pack XR-ODS II (75 x 3.0 mm, 1.8 µm) | [11][12] |

| Mobile Phase | Gradient elution with a combination of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). | [9] |

| Flow Rate | 0.6 mL/min | [11][12] |

| Detection Wavelength | 260 nm | [11][12] |

| Injection Volume | 20 µL | [9] |

Visualizations

The following diagrams illustrate the workflow of a forced degradation study and the degradation pathways of Nilotinib.

Caption: Workflow of a forced degradation study.

Caption: Degradation pathways of Nilotinib.

References

- 1. This compound | C28H22F3N7O | CID 49849405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 1215678-43-5 | LGC Standards [lgcstandards.com]

- 4. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]

- 5. Nilotinib | Cell Signaling Technology [cellsignal.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 9. akjournals.com [akjournals.com]

- 10. Thermal stability study of crystalline and novel spray-dried amorphous nilotinib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A validated stability-indicative UPLC method for nilotinib hydrochloride for the determination of process-related and degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Nilotinib

This technical guide provides a comprehensive overview of the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor, with a focus on its isotopic labeling to produce Nilotinib-d3. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways.

Introduction to Nilotinib

Nilotinib, marketed under the trade name Tasigna®, is a second-generation tyrosine kinase inhibitor used in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1] It functions by targeting the Bcr-Abl kinase, the constitutively active enzyme responsible for the proliferation of leukemic cells.[2][3] Nilotinib binds to the ATP-binding site of the Bcr-Abl protein with high affinity, thereby inhibiting its downstream signaling and inducing apoptosis in cancer cells.[3] Isotopic labeling of Nilotinib, specifically with deuterium (producing this compound), is a valuable tool in pharmacokinetic studies, enabling researchers to trace the drug's metabolism and distribution in vivo.

Synthesis of Nilotinib

Several synthetic routes for Nilotinib have been developed, including the original process by Novartis and more recent, optimized methods. A common and efficient approach involves a multi-step synthesis culminating in the condensation of a key guanidino-benzamide intermediate with a pyridinyl-pyrimidinyl derivative.

Experimental Protocol for Nilotinib Synthesis

The following protocol is a representative synthesis of Nilotinib, adapted from published literature.[1][4][5]

Step 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride (3)

-

4-methyl-3-nitrobenzoic acid (2) is first converted to its acid chloride (2A) via chlorination.

-

The resulting 4-methyl-3-nitrobenzoyl chloride (2A) is then condensed with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine (11) to yield the nitro-benzamide hydrochloride salt (3).

Step 2: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-amino-benzamide (4)

-

The nitro group of compound (3) is reduced to an amine. A common method involves using stannous chloride in methanol.

-

To a chilled solution (10-15 °C) of stannous chloride (1.18 mol) in methanol (400 mL), 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride (3) (0.29 mol) is added over 30 minutes.

-

The reaction mixture is maintained at 10-15 °C for 1 hour, then heated to reflux. After refluxing, the mixture is cooled to room temperature, and purified water is added. The product (4) is isolated by filtration.

Step 3: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide (5)

-

The amino-benzamide (4) (0.213 mol) is suspended in n-butanol (480 mL), and concentrated hydrochloric acid is added.

-

A solution of cyanamide (0.427 mol) in water is added, and the reaction mixture is heated to 90-95 °C for 20 hours, maintaining a pH of 2-3 with the addition of concentrated hydrochloric acid.

-

The reaction mass is cooled, and the product is filtered. The wet solid is then treated with an aqueous sodium hydroxide solution to yield the guanidino-benzamide (5).

Step 4: Synthesis of Nilotinib (1)

-

A mixture of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide (5) (0.156 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (8) (0.171 mol) in n-butanol (650 mL) is heated at 110-115 °C for 9 hours.

-

Upon cooling to room temperature, the solid product is filtered.

-

The crude product is purified by leaching with hot water and hot methanol, followed by drying under vacuum to yield Nilotinib (1).

Quantitative Data for Nilotinib Synthesis

| Step | Product | Yield | Purity (by HPLC) |

| 2 | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-amino-benzamide | 70% | 99.0% |

| 3 | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide | Quantitative | 99.0% |

| 4 | Nilotinib | Quantitative | 99.2% |

Isotopic Labeling: Synthesis of this compound

While this compound is commercially available, detailed experimental protocols for its synthesis are not readily found in the public domain, likely due to proprietary considerations. However, a plausible synthetic strategy involves the introduction of deuterium at a specific position, most commonly on the methyl group of the benzamide ring, to minimize effects on the drug's biological activity.

Proposed Experimental Protocol for this compound Synthesis

A potential method for the synthesis of this compound involves utilizing a deuterated starting material. The synthesis would follow a similar pathway as for unlabeled Nilotinib, with the key difference being the use of 4-(methyl-d3)-3-nitrobenzoic acid as the initial precursor.

Step 1: Synthesis of 4-(methyl-d3)-3-nitrobenzoic acid

-

This starting material can be synthesized through various established methods for deuteromethylation.

Subsequent Steps:

-

The synthesis would then proceed as outlined in section 2.1, using 4-(methyl-d3)-3-nitrobenzoic acid in place of its non-deuterated counterpart. This would carry the trideuteromethyl group through the synthetic sequence to the final this compound product.

Quantitative Data for this compound Synthesis

Specific quantitative data for the synthesis of this compound, such as reaction yields and isotopic purity, are not available in the reviewed literature. For any synthesis, this data would need to be determined empirically through methods such as mass spectrometry and NMR spectroscopy to confirm the level of deuterium incorporation.

Visualizing Synthetic and Signaling Pathways

Nilotinib Synthesis Workflow

Caption: General Synthesis Workflow for Nilotinib.

Bcr-Abl Signaling Pathway and Inhibition by Nilotinib

Caption: Bcr-Abl Signaling and Nilotinib Inhibition.

Mechanism of Action of Nilotinib

Nilotinib exerts its therapeutic effect by potently and selectively inhibiting the tyrosine kinase activity of the Bcr-Abl oncoprotein.[2][3] This protein is a hallmark of CML and is responsible for driving the uncontrolled proliferation of white blood cells.

The Bcr-Abl protein has a constitutively active tyrosine kinase domain that phosphorylates numerous downstream substrates, leading to the activation of several signaling pathways critical for cell proliferation and survival. These include:

-

The RAS/RAF/MAPK Pathway: Activation of this pathway promotes cell division and proliferation.[4]

-

The PI3K/AKT/mTOR Pathway: This pathway is crucial for promoting cell survival and growth by inhibiting apoptosis.[4]

-

The JAK/STAT Pathway: The JAK/STAT pathway is involved in the transcription of genes that regulate cell survival and proliferation.[2][6]

By binding to the ATP-binding site of the Bcr-Abl kinase domain, Nilotinib blocks the phosphorylation of these downstream targets, effectively shutting down these pro-cancerous signaling cascades.[3] This leads to the inhibition of proliferation and the induction of apoptosis in Bcr-Abl-positive cells.[3] Nilotinib has demonstrated greater potency than its predecessor, imatinib, and is also effective against many imatinib-resistant Bcr-Abl mutations.[2]

References

- 1. asianpubs.org [asianpubs.org]

- 2. JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]

- 6. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nilotinib-d3 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Accurate quantification of Nilotinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3] This technical guide provides an in-depth overview of the application of Nilotinib-d3, a stable isotope-labeled internal standard, in the bioanalytical quantification of Nilotinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. They exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. However, they are distinguishable by their mass-to-charge ratio (m/z). The use of this compound ensures high accuracy and precision by correcting for variability during sample preparation and analysis.

Core Application: Internal Standard in Quantitative Bioanalysis

This compound serves as an indispensable tool for the precise quantification of Nilotinib in various biological samples, primarily plasma and serum.[4][5] Its primary function is to act as an internal standard (IS) in LC-MS/MS assays. The analyte (Nilotinib) and the internal standard (this compound) are extracted together from the biological matrix and co-elute during chromatographic separation. By measuring the ratio of the analyte's mass spectrometry signal to that of the known concentration of the internal standard, accurate quantification can be achieved, compensating for potential matrix effects and variations in instrument response.

Experimental Protocols

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting Nilotinib and this compound from plasma or serum is protein precipitation.[5] This technique effectively removes a large portion of proteins that can interfere with the analysis.

Detailed Methodology:

-

To 200 µL of a plasma or serum sample, add 10 µL of a 500 ng/mL solution of this compound in an acetonitrile:water (50:50, v/v) mixture.[5]

-

Add 1 mL of acetonitrile to precipitate the proteins.[5]

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.[5]

-

Centrifuge the sample at 16,000 × g for 6 minutes at room temperature.[5]

-

Transfer the resulting supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 37 °C.[5]

-

Reconstitute the dried residue in 100 µL of a methanol:water (50:50, v/v) solution.[5]

-

Inject a small volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then subjected to LC-MS/MS analysis for separation and detection of Nilotinib and this compound.

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a Hydro-Synergi column, is typically used for separation.[5]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol is commonly employed.[5]

-

Flow Rate: A typical flow rate is 0.2 mL/min.[5]

-

Run Time: The chromatographic run time is generally short, often within minutes.[4]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[6] The transitions monitored are specific for Nilotinib and this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Nilotinib using this compound as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Nilotinib | 530.4 | 289.5 | [5][6] |

| This compound | 534.4 | Not explicitly stated | [5] |

| Parameter | Value | Reference |

| Linearity Range | 2.4 - 4700.0 ng/mL | [6] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [5] |

| Retention Time | ~5.4 minutes | [5] |

Visualizing the Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for using this compound and the signaling pathway targeted by Nilotinib.

Conclusion

This compound is a critical reagent in the field of pharmaceutical analysis and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable quantification of Nilotinib in biological matrices. The methodologies outlined in this guide, from sample preparation to instrumental analysis, represent a robust framework for researchers and drug development professionals engaged in the study of Nilotinib. The high sensitivity and specificity of these methods are essential for advancing our understanding of the pharmacokinetics and therapeutic efficacy of this important anti-cancer agent.

References

- 1. our.repo.nii.ac.jp [our.repo.nii.ac.jp]

- 2. jchr.org [jchr.org]

- 3. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical characteristics of Nilotinib-d3

An In-depth Technical Guide to the Physical and Chemical Characteristics of Nilotinib-d3

Introduction

This compound is the deuterium-labeled version of Nilotinib, a potent and selective second-generation tyrosine kinase inhibitor.[1][2] Structurally related to imatinib, Nilotinib was specifically designed to target the ATP-binding site of the BCR-ABL kinase with higher affinity, overcoming resistance to previous treatments for Chronic Myeloid Leukemia (CML).[3][4][5] The incorporation of three deuterium atoms (d3) creates a stable, heavy-isotope-labeled analog primarily used as an internal standard in quantitative bioanalytical assays, such as mass spectrometry, for pharmacokinetic and metabolic studies.[1][2] Deuteration can potentially alter pharmacokinetic profiles, but the fundamental mechanism of action remains the same as the parent compound.[1] This guide provides a detailed overview of the core physical and chemical properties, analytical methodologies, and the biological mechanism of action for this compound.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research settings.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide | [6][7] |

| Synonyms | AMN 107-d3, Tasigna-d3, 4-Methyl-N-[3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide | [1][6][8] |

| CAS Number | 1215678-43-5 | [1][6][7] |

| Molecular Formula | C₂₈H₁₉D₃F₃N₇O | [1] |

| Molecular Weight | 532.53 g/mol | [6][7] |

| Exact Mass | 532.20300 Da | [1] |

| Appearance | White to off-white powder (Inferred from Nilotinib HCl monohydrate) | [9][10] |

| Purity | >95% (HPLC) | [7] |

| Solubility | Soluble in DMSO (50 mg/ml for Nilotinib); Poorly soluble in ethanol and water. Aqueous solubility is pH-dependent for the non-deuterated form.[10][11][12] | [10][11][12] |

| Storage Conditions | -20°C, desiccated, protected from light. | [7][11] |

| LogP | 6.81280 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of Nilotinib and its analogs typically involves a multi-step process.[13][14] The final step generally involves an amide coupling reaction. For this compound, a deuterated starting material is used.

Exemplary Final Coupling Step:

-

Acid Chloride Formation: The carboxylic acid precursor, 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid, is converted to its acid chloride. This can be achieved by reacting the acid with thionyl chloride (SOCl₂) in a suitable solvent like N-Methyl-pyrrolidone (NMP) at an elevated temperature (e.g., 60°C).

-

Amine Precursor: The key aniline fragment, 3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which contains the deuterium label, is prepared separately.

-

Coupling Reaction: The aniline precursor is coupled with the prepared acid chloride. Alternatively, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like acetonitrile (CH₃CN).[14]

-

Purification: The final product, this compound, is purified from the reaction mixture. This is commonly achieved using flash chromatography on a silica gel column.[14]

-

Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[14]

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for determining the purity and concentration of Nilotinib and its labeled analogs in bulk materials and pharmaceutical formulations.[15][16][17]

General Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250mm x 4.6mm, 5µm particle size), and an autosampler.[17][18]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. For example, a gradient or isocratic elution with a mobile phase consisting of a buffer like 0.1% trifluoroacetic acid in water and an organic modifier like acetonitrile.[17] A common ratio is 65:35 (v/v) buffer to acetonitrile.[17]

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.[17]

-

Detection: UV detection is performed at a wavelength where the analyte shows significant absorbance, such as 260 nm.[17]

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., mobile phase or a compatible organic solvent like methanol).[18]

-

Working standard solutions are prepared by diluting the stock solution to a range of concentrations (e.g., 5 to 50 µg/mL) to generate a calibration curve.[17]

-

Test samples are prepared by dissolving the bulk material or formulation in the mobile phase, sonicating to ensure complete dissolution, and filtering through a 0.45 µm membrane filter before injection.[15][18]

-

-

Analysis: A fixed volume (e.g., 20 µL) of the standard and sample solutions is injected into the HPLC system.[17] The retention time and peak area are recorded. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.[15]

Mechanism of Action and Signaling Pathway

Nilotinib exerts its antineoplastic effects by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein, which is the hallmark of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[3][4] It binds with high affinity to the ATP-binding site of the ABL kinase domain, stabilizing the enzyme in its inactive conformation.[5] This action blocks the downstream signaling pathways that are constitutively activated by BCR-ABL, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[4] Nilotinib is also an inhibitor of other tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[3]

The diagram below illustrates the BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pathways.

References

- 1. This compound | CAS#:1215678-43-5 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C28H22F3N7O | CID 49849405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1215678-43-5 | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. clearsynth.com [clearsynth.com]

- 10. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]

- 11. Nilotinib | Cell Signaling Technology [cellsignal.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. jpionline.org [jpionline.org]

- 16. RP-HPLC method for nilotinib in bulk and tablet dosage forms. [wisdomlib.org]

- 17. jchr.org [jchr.org]

- 18. ijnrd.org [ijnrd.org]

A Technical Guide to the Certificate of Analysis and Purity Assessment of Nilotinib-d3

This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment methodologies for Nilotinib-d3, an isotopically labeled analog of Nilotinib. Designed for researchers, scientists, and drug development professionals, this document details the critical quality attributes of this compound, outlines experimental protocols for its analysis, and illustrates its mechanism of action through relevant signaling pathways.

Understanding this compound

This compound is a deuterated form of Nilotinib, a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3] It is primarily used in the treatment of chronic myeloid leukemia (CML).[2] The incorporation of deuterium atoms creates a stable, heavier isotope of the molecule, making this compound an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[4][5] Its chemical formula is C₂₈H₁₉D₃F₃N₇O, and it has a molecular weight of approximately 532.53 g/mol .[5]

Certificate of Analysis (CoA)

A Certificate of Analysis for this compound provides a summary of its identity, purity, and quality, ensuring it meets predefined specifications. While specific values may vary by lot and manufacturer, a typical CoA includes the following tests and acceptance criteria.

Table 1: Representative Certificate of Analysis for this compound

| Test | Specification | Description |

| Appearance | Off-white to yellowish solid | Visual inspection of the physical form and color of the material.[6] |

| Identity | Conforms to structure | Confirmed by methods like ¹H-NMR and Mass Spectrometry to verify the chemical structure and deuterium incorporation. |

| Purity (by HPLC) | >95% - ≥99.0% | The percentage of the active compound relative to impurities, as determined by High-Performance Liquid Chromatography.[6][7] |

| Related Impurities | ||

| Total Impurities | ≤1.0% | The sum of all detected impurities.[6] |

| Individual Impurity | ≤0.5% | The concentration of any single detected impurity.[6] |

| Solubility | Soluble in DMSO and Methanol | The ability of the compound to dissolve in specified solvents.[3] |

| Loss on Drying | ≤0.5% | The amount of volatile matter (e.g., water, residual solvents) removed upon drying.[6] |

| Storage Temperature | -20°C | The recommended temperature to maintain the stability and integrity of the compound.[7] |

Purity Assessment: Experimental Protocols

The purity of this compound is predominantly assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for determining the purity of this compound and quantifying any related impurities.[8][9][10]

Experimental Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent such as acetonitrile or a mixture of methanol and water.[9][11]

-

Prepare working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 5 to 50 µg/mL).[8]

-

Prepare the test sample by accurately weighing and dissolving the this compound material in the diluent to a known concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][9]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer pH 5) and an organic solvent (e.g., acetonitrile, methanol) is employed.[8][9] A typical ratio is 65:35 (v/v) buffer to acetonitrile.[8]

-

Column Temperature: Maintained at approximately 40°C to ensure reproducibility.[8]

-

Injection Volume: Typically 20 µL.[8]

-

Detection: UV detection at a wavelength of approximately 260 nm, where Nilotinib shows significant absorbance.[8][9]

-

-

Data Analysis:

-

The retention time of the major peak in the sample chromatogram should match that of the reference standard.

-

Purity is calculated by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method used for the quantification of Nilotinib in biological matrices, where this compound serves as the internal standard.[4][12][13]

Experimental Protocol:

-

Sample Preparation (from Plasma):

-

To a plasma sample (e.g., 0.2 mL), add the this compound internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.[12]

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Conditions:

-

Chromatography: Utilizes a rapid separation on a reverse-phase column with a gradient elution of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile.[12][13]

-

Mass Spectrometry: Performed on a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode.[12]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Nilotinib and this compound to ensure selectivity and accuracy.

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Nilotinib) to the peak area of the internal standard (this compound) against the concentration of the analyte.

-

The concentration of Nilotinib in the unknown samples is then determined from this curve.

-

Mechanism of Action and Signaling Pathway

Nilotinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Bcr-Abl oncoprotein, the hallmark of CML.[1][2] It binds with high affinity to the ATP-binding site of the Bcr-Abl protein, preventing the phosphorylation of downstream substrates necessary for cell proliferation and survival.[2][14] This action blocks signal transduction pathways, ultimately leading to the inhibition of proliferation and the induction of apoptosis in Bcr-Abl-dependent cells.[2][14] In addition to Bcr-Abl, Nilotinib also inhibits other tyrosine kinases, including c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 3. abmole.com [abmole.com]

- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. eurotradesl.com [eurotradesl.com]

- 7. This compound | CAS 1215678-43-5 | LGC Standards [lgcstandards.com]

- 8. jchr.org [jchr.org]

- 9. jpionline.org [jpionline.org]

- 10. RP-HPLC method for nilotinib in bulk and tablet dosage forms. [wisdomlib.org]

- 11. High‐performance Liquid Chromatographic Ultraviolet Detection of Nilotinib in Human Plasma from Patients with Chronic Myelogenous Leukemia, and Comparison with Liquid Chromatography‒Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Nilotinib-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Nilotinib-d3 in various organic solvents. Understanding the solubility of this deuterated isotopologue of Nilotinib is critical for a range of research and development activities, including in vitro assay development, formulation studies, and analytical method validation. While specific quantitative solubility data for this compound is not extensively available in the public domain, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, this guide will leverage the available solubility data for Nilotinib as a close surrogate.

Core Principles of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug development, solubility in various media is a critical determinant of bioavailability and therapeutic efficacy. For a compound like Nilotinib, a tyrosine kinase inhibitor, its solubility characteristics influence everything from its formulation into a viable drug product to its performance in preclinical and clinical studies.

Quantitative Solubility Data

The following table summarizes the known solubility of Nilotinib in common organic solvents. This data has been compiled from various technical data sheets and research articles. It is important to note the variability in reported values, which can be attributed to differences in experimental conditions such as temperature, pH, and the specific form of the compound used (e.g., free base vs. salt).

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL[1], 50 mg/mL[2][3] | The significant variance may be due to different experimental conditions or the form of Nilotinib tested. |

| Dimethylformamide (DMF) | ~2 mg/mL[1], ~3 mg/mL[3] | |

| Ethanol | Sparingly soluble[4], Very poorly soluble[2][3] | |

| Methanol | Sparingly soluble[4] | |

| Acetonitrile | Very slightly soluble[4] | |

| n-Octanol | Very slightly soluble[4] | |

| Chloroform | ~3 mg/mL[3] | |

| Water | Very poorly soluble[2][3] | Maximum solubility is estimated to be around 10-20 µM.[2] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (or Nilotinib) solid powder

-

Selected organic solvents (e.g., DMSO, ethanol, methanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective organic solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining solubility using the shake-flask method.

Nilotinib's Mechanism of Action: Bcr-Abl Signaling Pathway

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[7][8][9] The Bcr-Abl fusion protein is a constitutively active kinase that drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways, including the STAT5 pathway. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, thereby blocking its activity and inhibiting downstream signaling.[7][9]

Caption: Inhibition of the Bcr-Abl signaling pathway by Nilotinib.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, based on the available data for Nilotinib. The provided experimental protocol for the shake-flask method offers a robust approach for researchers to determine the solubility of this compound in their specific solvent systems. Furthermore, the visualization of the Bcr-Abl signaling pathway clarifies the mechanism of action of Nilotinib, providing essential context for its application in research and drug development. Accurate and consistent solubility data is paramount for the successful progression of any research involving this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Nilotinib | Cell Signaling Technology [cellsignal.com]

- 3. Nilotinib | CAS 641571-10-0 | BCR-ABL kinase inhibitor [stressmarq.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

Nilotinib-d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nilotinib-d3, a deuterated analog of the tyrosine kinase inhibitor Nilotinib. This document outlines its chemical properties, provides detailed experimental protocols for its use as an internal standard in bioanalytical methods, and illustrates the key signaling pathways affected by its parent compound, Nilotinib.

Core Data Presentation

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Nilotinib in biological matrices. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 1215678-43-5[1][2][3] |

| Molecular Formula | C₂₈H₁₉D₃F₃N₇O[1][2] |

| Molecular Weight | 532.53 g/mol [1][3] |

| Synonyms | Tasigna-d3, AMN-107-d3, 4-Methyl-N-[3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide[1][2] |

| Unlabeled CAS Number | 641571-10-0[3][4] |

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Nilotinib in human plasma using this compound as an internal standard, based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Preparation of Stock and Working Solutions

-

Nilotinib Stock Solution: Prepare a stock solution of Nilotinib at a concentration of 0.5 mg/mL in a mixture of acetonitrile and water (50:50, v/v). Store this solution at 4°C in the dark.

-

Calibration Working Solutions: On the day of analysis, dilute the stock solution in a stepwise manner with acetonitrile:water (50:50, v/v) to create a series of calibration working solutions at concentrations such as 0.1, 0.01, and 0.001 mg/mL.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in a 50% (v/v) methanol solution. The concentration of the IS working solution should be appropriate for the expected analyte concentrations, for instance, 500 ng/mL.[5]

Sample Preparation

-

Protein Precipitation: To 100 µL of the plasma sample (or diluted quality control and calibrator samples), add 400 µL of the internal standard working solution.

-

Vortexing and Centrifugation: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation. Subsequently, centrifuge the samples at 12,000 x g for 5 minutes at room temperature.

-

Supernatant Transfer and Dilution: Carefully transfer 100 µL of the resulting supernatant to a clean tube and mix it with 100 µL of 0.1% formic acid in water.

-

Injection: Inject a 10 µL aliquot of this final mixture into the LC-MS system for analysis.[6]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 column, such as a Waters® ACQUITY UPLC® I CLASS, C18 (50 mm × 2.1 mm, 1.7 µm), is suitable for separation.

-

Column Temperature: Maintain the column at a temperature of 50°C.

-

Mobile Phase: A gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol/water is commonly employed.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection: Operate the mass spectrometer in single-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Monitored m/z Ratios: For SIM mode, the mass-to-charge ratios monitored would be approximately 530.4 for Nilotinib and 534.4 for the this compound internal standard.[4]

-

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of Nilotinib to the peak area of the internal standard against the nominal concentration of the Nilotinib calibration standards.

-

Quantification: Determine the concentration of Nilotinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Nilotinib Signaling Pathway

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[7] Its mechanism of action involves binding to the ATP-binding site of the BCR-ABL protein, which in turn inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the JAK-STAT, MAPK, and PI3K-AKT pathways.[1][2]

Caption: Mechanism of Nilotinib action on the BCR-ABL signaling pathway.

Bioanalytical Workflow for Nilotinib Quantification

The following diagram illustrates a typical workflow for the quantification of Nilotinib in plasma samples using this compound as an internal standard.

Caption: Experimental workflow for Nilotinib quantification in plasma.

References

- 1. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. our.repo.nii.ac.jp [our.repo.nii.ac.jp]

- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

Methodological & Application

Application Note: High-Throughput Analysis of Nilotinib in Human Plasma Using Nilotinib-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nilotinib in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Nilotinib-d3, is employed. The protocol details a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Nilotinib.

Introduction

Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, which is characteristic of CML.[1][3][4][5] Therapeutic drug monitoring is crucial for optimizing treatment efficacy and minimizing toxicity. LC-MS/MS has become the preferred method for quantifying TKIs due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in instrument response, thereby ensuring the reliability of the results.

Signaling Pathway of Nilotinib

Nilotinib primarily inhibits the BCR-ABL tyrosine kinase, which is a constitutively active enzyme driving the proliferation of leukemia cells in CML.[1][3][4] By binding to the ATP-binding site of the BCR-ABL protein, Nilotinib blocks its downstream signaling pathways, including the JAK-STAT, MAPK (ERK), and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][4][6]

Caption: Nilotinib's mechanism of action.

Experimental Protocol

This protocol is a synthesis of methodologies reported for the LC-MS/MS analysis of Nilotinib.

Materials and Reagents

-

Nilotinib analytical standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with EDTA as anticoagulant)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of Nilotinib and this compound in methanol at a concentration of 1 mg/mL.

-

-

Working Solutions:

-

Prepare a series of Nilotinib working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Prepare a this compound internal standard (IS) working solution by diluting the IS stock solution with methanol. The final concentration will depend on the instrument's sensitivity.

-

Sample Preparation

The following workflow outlines the protein precipitation method for sample preparation.

Caption: LC-MS/MS sample preparation workflow.

-

To 100 µL of human plasma (calibrator, quality control, or patient sample) in a microcentrifuge tube, add the this compound internal standard working solution.

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.

-

Transfer the supernatant to a clean tube or autosampler vial.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 50 °C |

| Injection Volume | 10 µL |

| Gradient | A linear gradient appropriate for the separation of Nilotinib and its internal standard. |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4.0 kV |

| Cone Voltage | 60 V |

| Probe Temperature | 400 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Nilotinib Transition | m/z 530.7 → 289.5 |

| This compound Transition | m/z 534.4 → (Product ion to be determined empirically, likely 289.5 or 292.5) |

Note: The exact MRM transition for this compound should be optimized by infusing the standard into the mass spectrometer.

Method Validation Data

The following tables summarize the performance characteristics of similar LC-MS/MS methods for Nilotinib quantification.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Reference |

| Nilotinib | 50 - 5000 | >0.99 | 50 | [7] |

| Nilotinib | 5 - 5000 | Not specified | 5 | [8] |

| Nilotinib | 2.4 - 4700 | >0.99 | 2.4 | [9][10] |

| Nilotinib | 20 - 10000 | Not specified | 20 | [11] |

Table 4: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |

| Nilotinib | 5 (LLOQ) | 7.8 | 5.6 | 109.5 | [8] |

| Nilotinib | 30 | 6.8 | 3.5 | 101.3 | [8] |

| Nilotinib | 300 | 2.5 | 0 | 92.1 | [8] |

| Nilotinib | 3000 | 3.1 | 2.3 | 98.3 | [8] |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of Nilotinib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in a research or clinical setting for therapeutic drug monitoring and pharmacokinetic analysis. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for these studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocol for Nilotinib-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that is highly effective in the treatment of chronic myeloid leukemia (CML).[1][2] It functions by targeting the BCR-ABL kinase, the product of the Philadelphia chromosome translocation, which is a hallmark of CML.[1] Accurate characterization of the pharmacokinetic (PK) profile of nilotinib is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Nilotinib-d3, is the gold standard for quantitative bioanalysis in pharmacokinetic studies, providing high accuracy and precision by correcting for variability in sample processing and instrument response.

These application notes provide a comprehensive protocol for the use of this compound as an internal standard in pharmacokinetic studies of nilotinib. The protocol covers sample preparation, bioanalytical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data analysis.

Mechanism of Action

Nilotinib selectively inhibits the tyrosine kinase activity of the BCR-ABL protein by binding to its ATP-binding site with high affinity.[1] This action blocks the downstream signaling pathways that lead to the uncontrolled proliferation of leukemic cells and promotes apoptosis (programmed cell death).[1] In addition to BCR-ABL, nilotinib also inhibits other tyrosine kinases such as c-kit and platelet-derived growth factor receptor (PDGFR).[3]

Caption: Mechanism of action of Nilotinib in inhibiting BCR-ABL signaling.

Experimental Protocols

Bioanalytical Method: Quantification of Nilotinib in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of nilotinib concentrations in human plasma using this compound as an internal standard (IS). The methodology is based on protein precipitation for sample extraction followed by analysis with UPLC-MS/MS.

1. Preparation of Stock and Working Solutions

-

Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve nilotinib in a suitable solvent such as methanol or a 50:50 (v/v) mixture of acetonitrile and water.[4][5]

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare the stock solution of this compound in the same manner as the nilotinib stock solution.

-

Working Solutions: Prepare serial dilutions of the nilotinib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.[4] A working solution of this compound should also be prepared by diluting its stock solution.

2. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the nilotinib working solutions to achieve a concentration range that covers the expected in-study sample concentrations (e.g., 2.4 to 4700.0 ng/mL).[5]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high) to ensure the accuracy and precision of the assay.[4]

3. Sample Preparation (Protein Precipitation)

-

To a 1.5-mL microcentrifuge tube, add 200 µL of plasma sample (calibrator, QC, or study sample).

-

Add a specified volume of the this compound working solution.

-

Add a protein precipitating agent, such as acetonitrile (e.g., 1 mL).[4]

-

Vortex mix the samples for approximately 1 minute.[4]

-

Centrifuge the samples at high speed (e.g., 16,000 x g) for about 6 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 37 °C.[4]

-

Reconstitute the dried residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Experimental Workflow

Caption: Workflow for a pharmacokinetic study of Nilotinib using this compound.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Nilotinib Analysis

| Parameter | Condition |

| Chromatographic System | UPLC System |

| Column | C18 reverse-phase column |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous phase (e.g., 0.15% formic acid and 0.05% ammonium acetate) and an organic phase (e.g., acetonitrile)[6] |

| Flow Rate | 0.25 mL/min[6] |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C)[7] |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transitions | Nilotinib: m/z 530.7 → 289.5[6] |

| This compound: (Specific transition to be determined based on deuteration pattern) | |

| Cone Voltage | Optimized for each analyte (e.g., 50 V for nilotinib)[6] |

| Collision Energy | Optimized for each analyte (e.g., 30 V for nilotinib)[6] |

Table 2: Pharmacokinetic Parameters of Nilotinib in Healthy Volunteers (Fasting Conditions)

| Parameter | Units | Value (Geometric Mean) | 90% Confidence Interval |

| Cmax | ng/mL | Data not available in a single consistent format | Data not available in a single consistent format |

| AUC(0-t) | ngh/mL | Data not available in a single consistent format | Data not available in a single consistent format |

| AUC(0-∞) | ngh/mL | Data not available in a single consistent format | Data not available in a single consistent format |

| Tmax | h | ~3 | Data not available |

| t1/2 | h | ~17 | Data not available |

Note: Specific values for Cmax, AUC(0-t), and AUC(0-∞) can vary significantly between studies depending on the dose administered and the study population. A bioequivalence study in healthy Chinese volunteers found that a generic 200mg nilotinib capsule was bioequivalent to the reference product under fasting conditions, with the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ falling within the 80%-125% acceptance range.[2] Peak plasma concentration is generally reached around 3 hours after oral administration, and the elimination half-life is approximately 17 hours.[8][9]

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of nilotinib in plasma samples. This detailed protocol serves as a valuable resource for researchers and scientists involved in pharmacokinetic studies of nilotinib, facilitating accurate data generation for drug development and clinical research. Adherence to these guidelines will ensure high-quality data that can be confidently used for pharmacokinetic modeling and bioequivalence assessments.

References

- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 2. Pharmacokinetics, Bioequivalence, and Safety Studies of a Generic Selective Tyrosine Kinase Inhibitor Nilotinib Capsule Versus a Branded Product in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Nilotinib in Human Plasma using a Validated LC-MS/MS Method with Nilotinib-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) primarily used for treating chronic myeloid leukemia (CML) that is Philadelphia chromosome-positive (Ph+).[1][2][3] It functions by selectively inhibiting the BCR-ABL kinase, the protein driving the proliferation of leukemic cells.[2][3] Given the variability in patient response and the potential for adverse effects, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing Nilotinib therapy. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nilotinib in human plasma. The method employs a stable isotope-labeled internal standard, Nilotinib-d3, to ensure high accuracy and precision, making it suitable for clinical research and drug development.[4]

Mechanism of Action: Nilotinib's Inhibition of BCR-ABL Signaling

Chronic myeloid leukemia is characterized by the Philadelphia chromosome, which produces a fusion gene, BCR-ABL.[2] This gene encodes a constitutively active tyrosine kinase that promotes uncontrolled cell growth and prevents programmed cell death (apoptosis) through various downstream signaling pathways.[1][2] Nilotinib is designed to bind with high affinity to the ATP-binding site of the BCR-ABL protein, effectively blocking its kinase activity and inhibiting downstream signaling, which leads to reduced proliferation and increased apoptosis in cancer cells.[2][5]

Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

Analytical Protocol

This protocol provides a validated method for quantifying Nilotinib in human plasma samples using LC-MS/MS.

Materials and Reagents

-

Nilotinib reference standard

-

This compound internal standard (IS)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Water (deionized or HPLC grade)

-

Control human plasma (EDTA)

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following tables summarize typical instrument parameters.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

|---|---|

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, <5 µm)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | Acetonitrile or Methanol[7][8] |

| Flow Rate | 0.2 - 0.4 mL/min[7][9] |

| Injection Volume | 5 - 20 µL[10] |

| Column Temperature | Ambient or 40 °C[10] |

| Gradient | Isocratic or gradient elution optimized for separation |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Typical Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| MRM Transition (Nilotinib) | m/z 530.4 → 289.5[7][9] |

| MRM Transition (this compound) | m/z 533.4 → 289.5 (or similar appropriate transition) |

| Capillary Voltage | ~4.0 kV[7] |

| Cone Voltage | Optimized for analyte (~50-60 V)[7][9] |

| Source Temperature | ~120 °C[9] |

| Desolvation Temperature | ~350 - 400 °C[7][9] |

Experimental Procedures

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nilotinib and this compound in a suitable solvent like methanol or DMSO.[4][9]

-

Working Solutions:

-

Calibration Standards: Serially dilute the Nilotinib stock solution with methanol or acetonitrile/water to create a series of working solutions for calibration standards.[7][11]

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a fixed concentration (e.g., 500 ng/mL).[7]

-

The following workflow outlines the sample preparation process, which is designed to efficiently extract Nilotinib from the plasma matrix.

Caption: Workflow for Nilotinib extraction from plasma via protein precipitation.

Protocol Steps:

-

Pipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[7]

-

Add 10 µL of the this compound internal standard working solution.[7]

-

Add 1 mL of acetonitrile to precipitate plasma proteins.[7]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[7]

-

Centrifuge at 16,000 x g for 6 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the resulting supernatant to a clean tube.[7]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37-40 °C.[7]

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The described analytical method has been validated according to regulatory guidelines. The validation demonstrates the method's reliability for the quantitative analysis of Nilotinib in human plasma.

Table 3: Quantitative Performance and Validation Data

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 5 - 5,000 ng/mL | [7] |

| 50 - 5,000 ng/mL | [4] | |

| 20 - 10,000 ng/mL | [6] | |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [7] |

| 50 ng/mL | [4] | |

| Intra-Assay Precision (% CV) | 2.5 - 7.8% | [7] |

| < 10.0% | [6] | |

| Inter-Assay Precision (% CV) | 0 - 5.6% | [7] |

| < 10.0% | [6] | |

| Accuracy (% Recovery) | 92.1 - 109.5% | [7] |

| | 86.9 - 113.1% (within ±15%) |[6] |

This application note presents a comprehensive, validated LC-MS/MS method for the quantitative analysis of Nilotinib in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure, combined with the sensitivity and selectivity of tandem mass spectrometry, provides a reliable and robust assay. This method is well-suited for therapeutic drug monitoring, pharmacokinetic research, and other clinical applications requiring accurate measurement of Nilotinib concentrations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. A High-Performance Liquid Chromatography-Mass Spectrometry Assay for Quantitation of the Tyrosine Kinase Inhibitor Nilotinib in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. CN111521711A - Method for determining concentration of nilotinib in blood plasma - Google Patents [patents.google.com]

Application Notes and Protocols for Nilotinib-d3 Sample Preparation in Plasma

This document provides detailed application notes and protocols for the extraction of Nilotinib from human plasma, utilizing Nilotinib-d3 as an internal standard. The methodologies outlined are intended for researchers, scientists, and drug development professionals requiring robust and validated procedures for pharmacokinetic and therapeutic drug monitoring studies. The primary analytical technique for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Nilotinib is a second-generation tyrosine kinase inhibitor crucial in the treatment of chronic myeloid leukemia (CML).[1][2] Accurate quantification of Nilotinib in plasma is essential for therapeutic drug monitoring to ensure efficacy and prevent toxicity. This compound is a stable isotope-labeled internal standard, ideal for LC-MS/MS analysis as it co-elutes with the analyte and compensates for matrix effects and variations in sample processing.

This guide details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, making it suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for this purpose.[1][3][4]

Experimental Protocol

-

Sample Thawing: Allow frozen plasma samples, quality controls (QCs), and calibration standards to thaw at room temperature.

-

Aliquoting: Vortex the plasma samples and aliquot 200 µL into 1.5 mL microcentrifuge tubes.[1]

-

Internal Standard Addition: Add 10 µL of a 500 ng/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.[1]

-

Protein Precipitation: Add 1 mL of acetonitrile to each tube.[1]

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.[1]

-

Centrifugation: Centrifuge the samples at 16,000 × g for 6 minutes at room temperature.[1]

-

Supernatant Transfer: Carefully transfer the resulting supernatant to clean borosilicate glass tubes.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 37 °C.[1]

-

Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Workflow Diagram

Method 2: Liquid-Liquid Extraction (LLE)